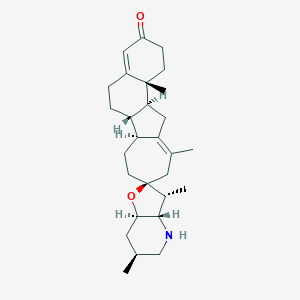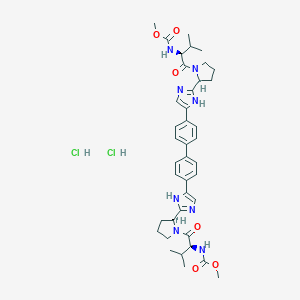![molecular formula C10H17NO5 B547838 (S)-2-[2-(Methoxycarbonyl)acetylamino]-3-methylbutanoic acid methyl ester](/img/structure/B547838.png)
(S)-2-[2-(Methoxycarbonyl)acetylamino]-3-methylbutanoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZLc002 is a novel putative small molecule nNOS-NOS1AP inhibitor, suppressing inflammatory nociception and chemotherapy-induced neuropathic pain and synergizes with paclitaxel to reduce tumor cell viability.
Scientific Research Applications
Synthesis of Heterocyclic Systems
(S)-2-[2-(Methoxycarbonyl)acetylamino]-3-methylbutanoic acid methyl ester and its derivatives play a crucial role in the synthesis of various heterocyclic systems. For instance, certain derivatives were used in preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones. These compounds have potential applications in medicinal chemistry due to their structural complexity and potential biological activity (Selič, Grdadolnik, & Stanovnik, 1997).
Chiroptical Properties and NMR Analysis
The compound and its related 2-methyl substituted carboxylic acids have been studied for their chiroptical properties and conformational equilibria. These studies, including NMR analysis with optically active shift reagents, are essential in understanding the stereochemistry and electronic structure of these compounds, which is vital for their application in the design of optically active materials and pharmaceuticals (Korver & Gorkom, 1974).
Enzymatic Hydrolysis and Synthesis of Amino Acids
Enzymatic hydrolysis studies involving similar methyl esters have been conducted to synthesize D- and L-3,3-difluoro-2-amino acids and their derivatives. This research is significant in the field of enzymology and organic synthesis, offering insights into the stereochemical aspects of enzyme-catalyzed reactions and the potential for producing enantiomerically pure amino acids (Ayi, Guedj, & Septe, 1995).
Flavor Chemistry in Apples
Research has been done on methyl-branched volatiles in apples, where compounds related to (S)-2-[2-(Methoxycarbonyl)acetylamino]-3-methylbutanoic acid methyl ester were identified. These compounds contribute significantly to the unique flavors of apples and are vital in food chemistry and flavor science (Schumacher et al., 1998).
Ester Enolate Claisen Rearrangement
This compound has been involved in the ester enolate Claisen rearrangement, producing various isomers with potential applications in synthetic organic chemistry. Such reactions are crucial in the synthesis of complex organic molecules, providing pathways to new chemical entities (Fujisawa, Tajima, Ito, & Sato, 1984).
properties
Product Name |
(S)-2-[2-(Methoxycarbonyl)acetylamino]-3-methylbutanoic acid methyl ester |
|---|---|
Molecular Formula |
C10H17NO5 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl (2S)-2-[(3-methoxy-3-oxopropanoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C10H17NO5/c1-6(2)9(10(14)16-4)11-7(12)5-8(13)15-3/h6,9H,5H2,1-4H3,(H,11,12)/t9-/m0/s1 |
InChI Key |
BWPKYDAJBOUZDX-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)CC(=O)OC |
SMILES |
CC(C)C(C(=O)OC)NC(=O)CC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)CC(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ZLc002; ZLc-002; ZLc 002 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,4S,6R)-N-benzyl-6-[[4-(phenoxymethyl)triazol-1-yl]methyl]-1-azoniabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B547773.png)
![N-[(1S)-1-(3,4-dimethylphenyl)ethyl]-2-(6-nitro-4-oxoquinazolin-3-yl)acetamide](/img/structure/B547776.png)
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-aminopyridine-3-carboxylate](/img/structure/B547786.png)

![(4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-13-(trifluoromethyl)-1-oxacyclohexadeca-10,13-diene-2,6-dione](/img/structure/B548475.png)







![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549134.png)
